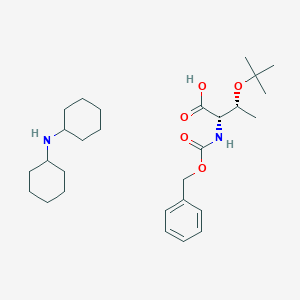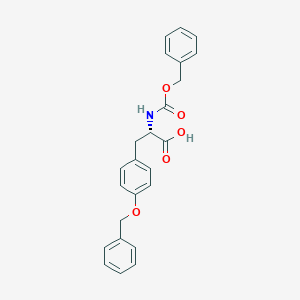
Z-Phg-OH
Overview
Description
This compound is characterized by its phenyl, glycine, and hydroxamic acid functional groups . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
Mechanism of Action
Target of Action
Z-Phg-OH, also known as Z-L-phenylglycine, is a N-blocked amino acid It is known to be used in peptide synthesis , suggesting that its targets could be specific proteins or enzymes involved in these biochemical processes.
Mode of Action
It is known to be involved in the formation of peptide bonds . In peptide synthesis, this compound is likely to interact with its targets (proteins or enzymes) to form peptide bonds, leading to the creation of specific peptides .
Biochemical Pathways
this compound is involved in the biosynthesis of phenylglycines . Phenylglycine-type amino acids occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides . The biosynthesis of these peptides involves the incorporation of phenylglycines, such as this compound, into non-ribosomal peptides .
Pharmacokinetics
The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . Given that this compound is used in peptide synthesis, it is likely that its ADME properties would be influenced by factors such as its chemical structure, the presence of functional groups, and its overall lipophilicity and hydrophilicity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of this compound and its ability to form peptide bonds . Additionally, the biological environment within cells and tissues can also influence the action of this compound, as it can affect the availability of its targets and the efficiency of peptide bond formation.
Biochemical Analysis
Biochemical Properties
Z-L-phenylglycine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peptide synthetases, which facilitate the incorporation of Z-L-phenylglycine into peptide chains. This interaction is crucial for the synthesis of peptides with specific biological activities . Additionally, Z-L-phenylglycine can act as a substrate for enzymes involved in amino acid metabolism, further highlighting its importance in biochemical processes.
Cellular Effects
Z-L-phenylglycine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-L-phenylglycine can affect the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular amino acid levels . Furthermore, it can impact cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of Z-L-phenylglycine involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to changes in their activity. For example, Z-L-phenylglycine can inhibit or activate enzymes involved in amino acid metabolism, thereby altering the metabolic flux within cells . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-L-phenylglycine can change over time. The stability and degradation of Z-L-phenylglycine are important factors that influence its long-term effects on cellular function. Studies have shown that Z-L-phenylglycine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Z-L-phenylglycine can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Z-L-phenylglycine vary with different dosages in animal models. At low doses, Z-L-phenylglycine can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the impact of Z-L-phenylglycine on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in experimental studies involving Z-L-phenylglycine.
Metabolic Pathways
Z-L-phenylglycine is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as amino acid transferases and peptide synthetases, which facilitate its incorporation into metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, Z-L-phenylglycine can act as a precursor for the synthesis of other bioactive compounds, further emphasizing its role in metabolic pathways.
Transport and Distribution
The transport and distribution of Z-L-phenylglycine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of Z-L-phenylglycine within cellular compartments . The distribution of Z-L-phenylglycine can affect its biochemical activity and interactions with other biomolecules. For example, its accumulation in specific cellular compartments can enhance its interaction with target enzymes and receptors, thereby modulating its effects on cellular function.
Subcellular Localization
Z-L-phenylglycine exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to cellular compartments involved in amino acid metabolism and peptide synthesis, such as the cytoplasm and endoplasmic reticulum . Targeting signals and post-translational modifications play a crucial role in directing Z-L-phenylglycine to these compartments. The subcellular localization of Z-L-phenylglycine can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Phenylglycine hydroxamic acid typically involves the reaction of Z-Phenylglycine with hydroxylamine. One common method involves the use of carbodiimides as coupling agents in the presence of additives like Oxyma Pure. The reaction is carried out in solvents such as dichloromethane and dimethylformamide at low temperatures to minimize racemization .
Industrial Production Methods: Industrial production of Z-Phenylglycine hydroxamic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through crystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Z-Phenylglycine hydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Phenylglycine hydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a coupling agent to form stable amide bonds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Z-Phenylalanine: Similar in structure but lacks the hydroxamic acid group.
Z-Glycine: Similar in structure but lacks the phenyl group.
Z-Valine: Similar in structure but has a different side chain.
Uniqueness: Z-Phenylglycine hydroxamic acid is unique due to the presence of both phenyl and hydroxamic acid functional groups, which confer specific reactivity and stability in peptide synthesis. Its ability to form stable amide bonds with minimal racemization makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356056 | |
| Record name | Z-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53990-33-3 | |
| Record name | Z-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














